2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline 2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20396836
InChI: InChI=1S/C13H15NO/c1-10-5-3-4-6-13(10)14-9-12-8-7-11(2)15-12/h3-8,14H,9H2,1-2H3
SMILES:
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline

CAS No.:

Cat. No.: VC20396836

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline -

Specification

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name 2-methyl-N-[(5-methylfuran-2-yl)methyl]aniline
Standard InChI InChI=1S/C13H15NO/c1-10-5-3-4-6-13(10)14-9-12-8-7-11(2)15-12/h3-8,14H,9H2,1-2H3
Standard InChI Key XFKCYRFJJSXXGT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NCC2=CC=C(O2)C

Introduction

2-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is a chemical compound with the CAS number 188882-24-8. It is characterized by its molecular formula, C13H15NO, and a molecular weight of 201.26 g/mol . This compound is a derivative of aniline, incorporating a furan ring, which is a five-membered aromatic ring containing oxygen. The presence of the furan ring and the methyl substituents on both the aniline and furan rings contributes to its unique chemical and potentially biological properties.

Synthesis and Chemical Reactions

In general, compounds with similar structures can undergo various chemical reactions such as oxidation, reduction, and substitution reactions. For instance, oxidation could involve the use of oxidizing agents like potassium permanganate or chromium trioxide to form quinones. Reduction reactions might involve reducing agents such as zinc amalgam or sodium borohydride to convert nitro groups to amines. Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Biological Activity

While specific biological activity data for 2-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is limited, compounds with similar structures, such as those containing furan rings, have shown potential in various biological applications. For example, some furan derivatives have been investigated for their antimicrobial and antifungal properties .

CompoundBiological Activity
Furan DerivativesAntimicrobial, Antifungal
Similar Aniline CompoundsPotential Antimicrobial Effects

Research Findings and Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator